REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:4]=2[O:3]1.C(=O)([O-])[O-].[K+].[K+].[Br:21][CH2:22][CH2:23]Br>>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:23][CH2:22][Br:21])[CH:11]=[CH:12][C:4]=2[O:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
48.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C(N1)=O)C=C(C=C2)O)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The slurry-like reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted hot with 3-4 times 1 liter of methanol
|
Type
|
CUSTOM
|
Details
|
the combined methanol extracts are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C(N1)=O)C=C(C=C2)OCCBr)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |